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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B3252270

Technical Guide: OX-34 Monoclonal Antibody

This technical guide provides an in-depth overview of the OX-34 monoclonal antibody,
including its generation, target characterization, and recommended experimental protocols.
This document is intended for researchers, scientists, and drug development professionals
working in immunology and related fields.

Introduction

The OX-34 monoclonal antibody is a valuable tool for the identification and characterization of
rat T lymphocytes. It specifically targets the CD2 antigen, a key cell surface molecule involved
in T-cell adhesion and co-stimulation. This guide details the immunogen used to generate OX-
34, its binding characteristics, and protocols for its use in various immunological assays.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative data for the OX-34
monoclonal antibody.
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Property Description
Antibody Name OX-34
Target Antigen Rat CD2
Host Species Mouse
Antibody Isotype IgG2a
Clonality Monoclonal
Activated rat T helper cells[1][2] or T blasts from
Immunogen mixed lymphocyte reactions with purified rat T
helper cells and irradiated spleen cells[3].
Form Liquid
Concentration 1 mg/mL[1]
Purification Protein A affinity chromatography[1][2]

Storage Buffer

Phosphate buffered saline (PBS)

Preservative 0.09% Sodium Azide
Reactivity Rat[1]
Cellular Localization Cell surface

Molecular Weight of Target

50-54 kDa[2][3]

Experimental Protocols

Generation of OX-34 Monoclonal Antibody (Hybridoma

Technology)

The OX-34 monoclonal antibody was generated using hybridoma technology. The following is a

representative protocol based on standard hybridoma development procedures and specific

information available for OX-34.

Experimental Workflow for OX-34 Generation
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Caption: Workflow for the generation of the OX-34 monoclonal antibody.
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Methodology:

e Immunization:

o BALB/c mice are immunized with activated rat T helper cells.

o The immunization is typically performed intraperitoneally with an adjuvant to enhance the
immune response.

o Booster immunizations are administered over several weeks to increase the titer of
antigen-specific antibodies.

o Serum from immunized mice is screened (e.g., by ELISA) to confirm a high titer of
antibodies against rat T cells.

e Cell Fusion:

o Spleen cells are harvested from a mouse with a high antibody titer.

o The splenocytes are fused with NS-0/1 myeloma cells, which are immortal and do not
produce their own antibodies.

o Fusion is induced by the addition of polyethylene glycol (PEG).

o Hybridoma Selection and Screening:

o The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine)
medium. Unfused myeloma cells are killed by aminopterin, and unfused splenocytes have
a limited lifespan. Only hybridoma cells survive.

o Supernatants from the resulting hybridoma cultures are screened for the presence of the
desired antibody using an appropriate assay, such as ELISA or flow cytometry, against rat
T cells.

e Cloning and Expansion:

o Hybridomas that test positive for the production of the desired antibody are subcloned by
limiting dilution to ensure that the resulting cell line is monoclonal (derived from a single
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cell).
o Positive clones are expanded to generate a stable hybridoma cell line, named OX-34.

e Antibody Production and Purification:
o The OX-34 hybridoma is cultured in large volumes.
o The monoclonal antibodies are harvested from the culture supernatant.

o The OX-34 antibody is purified using protein A affinity chromatography.

Flow Cytometry

This protocol provides a general guideline for staining rat cells with the OX-34 antibody for flow
cytometric analysis.

Methodology:

o Prepare a single-cell suspension of rat splenocytes, thymocytes, or peripheral blood
mononuclear cells.

e Wash the cells with ice-cold PBS containing 1% BSA.

o Resuspend the cells to a concentration of 1x1076 cells in 100 pL of staining buffer.
e Add 10 pL of the OX-34 antibody (or a 1:50 dilution) to the cell suspension.[1]
 Incubate for 30 minutes at 4°C in the dark.

e Wash the cells twice with staining buffer.

e If an unconjugated primary antibody is used, resuspend the cells in 100 uL of staining buffer
and add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse 1gG).

¢ |ncubate for 30 minutes at 4°C in the dark.

e Wash the cells twice with staining buffer.
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Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Immunohistochemistry (IHC)

The following are representative protocols for using the OX-34 antibody on paraffin-embedded

and frozen rat tissue sections. Optimization may be required.

Paraffin-Embedded Sections:

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer,
pH 6.0).

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1
hour.

Incubate with the OX-34 primary antibody (diluted in blocking buffer) overnight at 4°C.
Wash with PBS.

Incubate with a biotinylated secondary antibody for 30 minutes.

Wash with PBS.

Incubate with a streptavidin-HRP conjugate for 30 minutes.

Wash with PBS.

Develop the signal with a suitable chromogen (e.g., DAB).

Counterstain with hematoxylin.

Dehydrate and mount.

Frozen Sections:
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Fix air-dried cryostat sections in cold acetone for 10 minutes.
Wash with PBS.
Block non-specific binding with a blocking buffer for 1 hour.

Incubate with the OX-34 primary antibody (diluted in blocking buffer) for 1-2 hours at room
temperature.

Wash with PBS.

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in
the dark.

Wash with PBS.

Mount with a mounting medium containing DAPI for nuclear counterstaining.

Immunocytochemistry (ICC)

This is a general protocol for staining cultured rat T cells with the OX-34 antibody.

Methodology:

Seed cells on coverslips or in chamber slides and culture until the desired confluency.
Fix the cells with 4% paraformaldehyde for 15 minutes.
Wash with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for
intracellular targets).

Block non-specific binding with 1% BSA in PBS for 30 minutes.

Incubate with the OX-34 primary antibody (diluted in blocking buffer) for 1 hour at room
temperature.

Wash with PBS.
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 Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in
the dark.

¢ \Wash with PBS.

e Mount the coverslips onto microscope slides with a mounting medium containing DAPI.

Immunoprecipitation (IP)

This protocol outlines the general steps for immunoprecipitating rat CD2 using the OX-34
antibody.

Methodology:

Lyse rat T cells or thymocytes in a suitable lysis buffer (e.g., RIPA buffer) containing protease
inhibitors.

o Centrifuge the lysate to pellet cellular debris and collect the supernatant.
e Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
o Centrifuge and transfer the supernatant to a new tube.

o Add the OX-34 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle
rotation.

e Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

o Centrifuge to pellet the beads.

e Wash the beads several times with lysis buffer.

» Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.

e Analyze the eluate by Western blotting using an anti-CD2 antibody.

Target Information and Signaling Pathway
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The OX-34 antibody recognizes the rat CD2 antigen. CD2 is a type | transmembrane
glycoprotein belonging to the immunoglobulin superfamily. It is expressed on T cells and
natural killer (NK) cells. In rodents, CD2 interacts with its ligand CD48, which is expressed on
antigen-presenting cells (APCs). This interaction is crucial for T-cell adhesion to APCs and
subsequent T-cell activation.

The cytoplasmic domain of CD2 is involved in signal transduction, although it does not possess
intrinsic enzymatic activity. Upon ligand binding and clustering, CD2 is thought to recruit
intracellular signaling molecules to the immunological synapse, thereby lowering the threshold
for T-cell activation via the T-cell receptor (TCR).

Rat CD2 Signaling Pathway
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Caption: Simplified signaling pathway of rat CD2.

The interaction between CD2 on T cells and CD48 on APCs strengthens the adhesion between
the two cells. The cytoplasmic tail of CD2 recruits signaling molecules such as the tyrosine
kinase Lck and the adaptor protein CD2AP. This recruitment facilitates the phosphorylation and
activation of downstream targets like PLCy1, leading to an increase in intracellular calcium
levels and contributing to overall T-cell activation, acting synergistically with signals from the T-
cell receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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